molecular formula C8H7N3 B1625580 1,7-Naphthyridin-4-amine CAS No. 58680-41-4

1,7-Naphthyridin-4-amine

Cat. No. B1625580
CAS RN: 58680-41-4
M. Wt: 145.16 g/mol
InChI Key: PHFKUTFUFKZJMV-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-4-amine is a type of organic compound . It belongs to the class of polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .


Synthesis Analysis

The synthesis of 1,7-Naphthyridin-4-amine and similar compounds has been a topic of interest in recent years . The synthesis of 1,8-naphthyridines, which are structurally similar to 1,7-Naphthyridin-4-amine, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridin-4-amine is represented by the formula C8H7N3 . The InChI code for this compound is 1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H, (H2,9,11) .


Chemical Reactions Analysis

The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a compound similar to 1,7-Naphthyridin-4-amine, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .


Physical And Chemical Properties Analysis

1,7-Naphthyridin-4-amine is a powder with a melting point of 259-260°C . Its molecular weight is 145.16 .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architecture

Studies have shown that derivatives of naphthyridine, including those related to 1,7-Naphthyridin-4-amine, play a crucial role in hydrogen bonding and the formation of supramolecular architectures. For instance, hydrogen-bonded supramolecular architectures of organic salts based on naphthyridine derivatives have been prepared with various acidic compounds. These architectures exhibit significant roles in crystal packing, driven by weak and strong hydrogen bonding interactions (Jin et al., 2010).

Molecular Synthesis and Chemical Reactions

The chemical reactivity and synthetic applications of naphthyridine derivatives have been explored through complexation-induced unfolding of heterocyclic ureas. These compounds equilibrate with multiply hydrogen-bonded sheetlike structures, offering insights into foldamers and their conformational studies (Corbin et al., 2001). Additionally, an innovative, catalyst-free synthesis of highly functionalized naphthyridines in an ecofriendly solvent demonstrates the environmental benefits and efficiency of such processes (Mukhopadhyay et al., 2011).

Photophysical Properties and Materials Science

The photophysical properties of naphthyridine derivatives have been leveraged in the development of new materials. For example, a new class of aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials has been synthesized using a naphthylamine-derived aromatic dicarboxylic acid (Liou et al., 2006).

DNA Binding and Anticancer Applications

The development of functional 1,8-naphthalimide derivatives for DNA targeting, anticancer, and cellular imaging agents highlights the potential of naphthyridine derivatives in biomedical applications. These compounds, due to their rich photophysical properties, serve as excellent probes for monitoring binding to biomolecules and cellular uptake (Banerjee et al., 2013).

Fluorescent Probing and Imaging

Naphthyridine derivatives have been utilized in the development of mitochondria-targeted fluorescent probes for hydrogen sulfide, showcasing their application in biological imaging and investigation of pathological roles in living systems (Pak et al., 2016).

Safety And Hazards

The safety information for 1,7-Naphthyridin-4-amine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of methods for the synthesis of naphthyridines, including 1,7-Naphthyridin-4-amine, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches .

properties

IUPAC Name

1,7-naphthyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFKUTFUFKZJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483506
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridin-4-amine

CAS RN

58680-41-4
Record name 1,7-NAPHTHYRIDIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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